molecular formula C6H13NO . HCl B195388 trans-4-Aminocyclohexanol hydrochloride CAS No. 56239-26-0

trans-4-Aminocyclohexanol hydrochloride

Cat. No.: B195388
CAS No.: 56239-26-0
M. Wt: 151.63 g/mol
InChI Key: RKTQEVMZBCBOSB-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclohexanol, where an amino group is attached to the fourth carbon in the trans configuration. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

Trans-4-Aminocyclohexanol hydrochloride plays a significant role in biochemical reactions. It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction needs a catalytic agent

Cellular Effects

Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Aminocyclohexanol hydrochloride typically involves the hydrogenation of 4-nitrocyclohexanol. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production .

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: trans-4-Aminocyclohexanol hydrochloride is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its cis counterpart .

Properties

IUPAC Name

4-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTQEVMZBCBOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971668
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-26-0, 50910-54-8
Record name 56239-26-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-amino-, hydrochloride (1:1), trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1s,4s)-4-aminocyclohexan-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is trans-4-Aminocyclohexanol hydrochloride utilized in synthetic chemistry?

A: This compound serves as a valuable building block for synthesizing diverse organic molecules. For instance, it acts as a starting material for preparing N-substituted cyclohex-3-enamines []. These enamines are important intermediates in medicinal chemistry, and the synthetic route using this compound offers advantages in terms of cost-effectiveness, scalability, and tolerance to various functional groups compared to alternative methods [].

Q2: Can you provide an example of its application in synthesizing a specific pharmaceutical compound?

A: Research demonstrates the use of this compound in synthesizing Ambroxol hydrochloride impurities D []. This synthesis involves a reductive amination reaction with 2-Amino-3,5-dibromobenzaldehyde, utilizing sodium borohydride as the reducing agent []. This highlights the compound's role in producing reference standards crucial for quality control in pharmaceutical development.

Q3: Beyond its use as a building block, does this compound exhibit any biological activity itself?

A: Interestingly, derivatives of this compound, specifically N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea and its trans isomer, demonstrate significant anti-cancer activity []. These compounds, identified as major metabolites of the anti-cancer drug N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), were found to be at least as effective as CCNU against murine leukemia L1210 in both intraperitoneal and intracerebral models []. This suggests that the anti-cancer activity of CCNU might primarily stem from its metabolites, including those derived from this compound.

Q4: Has this compound been incorporated into polymeric materials?

A: Yes, researchers have successfully utilized this compound in synthesizing a novel benzoxazine monomer, BZ-Cy-OH, which was then polymerized to create polybenzoxazine (PBZ) []. This polymer was further used to develop hybrid nanocomposites by incorporating organo-modified MMT clay (OMMT) and octakis (dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS) []. These hybrid materials exhibited improved thermal properties compared to conventional benzoxazines, indicating the potential of this compound in designing high-performance polymers [].

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A: Various spectroscopic techniques are utilized to characterize these compounds. For instance, the structure of the novel benzoxazine monomer (BZ-Cy-OH) synthesized from this compound was confirmed using FTIR and NMR (1H and 13C) spectroscopy []. Furthermore, X-ray diffraction analysis was employed to confirm the dispersion of OMMT clay in the resulting PBZ nanocomposites []. These techniques are essential for structural elucidation and analysis of material properties.

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